molecular formula C24H35NO3 B13788650 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate CAS No. 6606-05-9

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate

Cat. No.: B13788650
CAS No.: 6606-05-9
M. Wt: 385.5 g/mol
InChI Key: PSMFXKHJRJEIBW-UHFFFAOYSA-N
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Description

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate is a complex organic compound that features both bicyclic and phenyl structures. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate likely involves multiple steps, including the formation of the bicyclic nonane structure, the introduction of the hydroxyethyl group, and the coupling with alpha-hydroxy-alpha-phenylcyclohexaneacetate. Typical reaction conditions might include:

    Formation of the bicyclic structure: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This might be achieved through nucleophilic substitution reactions.

    Coupling with alpha-hydroxy-alpha-phenylcyclohexaneacetate: This could involve esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure reactors, or other industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions could target the bicyclic structure or the phenyl ring.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, compounds with similar structures are often investigated for their pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In industry, it might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo(3.3.1)nonane derivatives: These compounds share the bicyclic structure and might have similar biological activities.

    Phenylcyclohexaneacetate derivatives: These compounds share the phenyl and cyclohexane structures and might be used in similar applications.

Uniqueness

The uniqueness of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane alpha-hydroxy-alpha-phenylcyclohexaneacetate lies in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity.

Properties

CAS No.

6606-05-9

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

IUPAC Name

2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C24H35NO3/c26-23(28-18-17-25-21-13-7-14-22(25)16-8-15-21)24(27,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1,3-4,9-10,20-22,27H,2,5-8,11-18H2

InChI Key

PSMFXKHJRJEIBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O

Origin of Product

United States

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